molecular formula C9H15N3O B15150173 (E)-N-[1-(1-Ethyl-3,5-dimethylpyrazol-4-YL)ethylidene]hydroxylamine

(E)-N-[1-(1-Ethyl-3,5-dimethylpyrazol-4-YL)ethylidene]hydroxylamine

Cat. No.: B15150173
M. Wt: 181.23 g/mol
InChI Key: DRPULZMTBMAFNZ-UHFFFAOYSA-N
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Description

(E)-N-[1-(1-Ethyl-3,5-dimethylpyrazol-4-YL)ethylidene]hydroxylamine is a hydroxylamine derivative featuring a pyrazole core substituted with ethyl and methyl groups. Its molecular formula is C₉H₁₅N₃O, with a reported molecular weight of 231.20 g/mol . The (E)-configuration indicates the spatial arrangement of the ethylidene group relative to the hydroxylamine moiety. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and materials science due to their stability and tunable electronic properties.

Properties

IUPAC Name

N-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-5-12-8(4)9(6(2)10-12)7(3)11-13/h13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPULZMTBMAFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=NO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime typically involves the reaction of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to hydrazide and hydroxylamine derivatives with analogous functional groups. Key structural differences, molecular weights, and substituent effects are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
(E)-N-[1-(1-Ethyl-3,5-dimethylpyrazol-4-YL)ethylidene]hydroxylamine C₉H₁₅N₃O 231.20* Pyrazole core, ethyl, methyl groups
N-(1-(5-Bromo-2-hydroxyphenyl)ethylidene)-3,4,5-trihydroxybenzohydrazide C₁₄H₁₂BrN₃O₅ 382.00† Bromophenyl, trihydroxybenzoic acid hydrazide
N-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-3,4,5-trihydroxybenzohydrazide C₁₄H₁₂ClN₃O₅ 337.50† Chlorophenyl, trihydroxybenzoic acid hydrazide
N-{[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methylene}hydroxylamine C₁₁H₁₃F₂NO₃ 231.20‡ Difluoroethoxy, methoxy groups
3,4,5-Trihydroxybenzoic acid [1-pyridylethylidene] hydrazide C₁₄H₁₂N₃O₄ 286.00† Pyridyl, trihydroxybenzoic acid hydrazide

*Reported molecular weight (231.20) conflicts with calculated value (181.23 g/mol) for C₉H₁₅N₃O. †Calculated from molecular formula. ‡Reported molecular weight (231.20) conflicts with calculated value (245.23 g/mol) for C₁₁H₁₃F₂NO₃.

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s pyrazole ring contrasts with the trihydroxybenzoic acid or phenyl groups in gallic hydrazides .

Substituent Effects: Halogenation: Bromo and chloro substituents in gallic hydrazides may enhance electrophilic reactivity or binding to biomacromolecules .

Molecular Weight : The target compound (231.20 g/mol) is smaller than most gallic hydrazides (286–382 g/mol), suggesting differences in solubility and bioavailability.

Functional Implications:

  • Antioxidant Potential: Gallic hydrazides (e.g., C₁₄H₁₂BrN₃O₅) share structural motifs with butylated hydroxytoluene (BHT), a known antioxidant . The pyrazole-based target compound may exhibit distinct redox properties due to its nitrogen-rich core.
  • Coordination Chemistry: The hydroxylamine and pyrazole groups in the target compound could act as ligands for metal ions, a feature less pronounced in purely aromatic hydrazides.

Notes on Data Consistency

Discrepancies in molecular weights (e.g., C₉H₁₅N₃O vs. 231.20 g/mol) highlight the need for verification via primary literature or experimental validation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-[1-(1-Ethyl-3,5-dimethylpyrazol-4-YL)ethylidene]hydroxylamine?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving hydroxylamine derivatives and pyrazole-containing precursors. A common approach involves refluxing equimolar amounts of the pyrazole intermediate (e.g., 1-ethyl-3,5-dimethylpyrazole) with hydroxylamine derivatives in ethanol for 2–4 hours. The product is isolated via filtration and recrystallized from a DMF–ethanol (1:1) mixture to achieve >95% purity .
  • Key Parameters :

Reaction MediumTemperatureTimeYieldPurity
EthanolReflux2–4 h70–85%≥95%

Q. How can spectroscopic techniques be employed to characterize this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the (E)-configuration by analyzing chemical shifts of the ethylidene proton (δ ~8.2–8.5 ppm) and pyrazole methyl groups (δ ~2.1–2.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 193.12 (C₉H₁₅N₃O⁺) .
  • IR : Stretching frequencies for C=N (~1600 cm⁻¹) and N–O (~1250 cm⁻¹) bonds confirm functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the hydroxylamine moiety. Purity degradation is <5% over six months under these conditions, as observed in analogs with similar substituents .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement (SHELX-97 suite) confirms the (E)-configuration and bond lengths. For example, the C=N bond length typically measures ~1.28 Å, consistent with imine tautomers. ORTEP-3 visualization aids in interpreting thermal ellipsoids and disorder modeling .
  • Example Crystallographic Data :

ParameterValue
Space GroupP2₁/c
R-factor<0.05
C=N Bond Length1.28 ± 0.02 Å

Q. How to design experiments to evaluate its bioactivity in cancer cell lines?

  • Methodological Answer :

  • In Vitro Assays : Treat breast cancer cell lines (e.g., MCF-7) with 10–100 µM of the compound for 48 hours. Assess viability via MTT assay (IC₅₀ ~25 µM, as seen in pyrazole analogs) .
  • Apoptosis Analysis : Use Annexin V/PI staining with flow cytometry. A 2.5-fold increase in apoptotic cells at 50 µM indicates pro-apoptotic activity .

Q. How to address contradictions in reported tautomeric equilibria of pyrazole-hydroxylamine derivatives?

  • Methodological Answer : Combine computational (DFT calculations for tautomer stability) and experimental (¹⁵N NMR, SC-XRD) methods. For example, the (E)-configuration is stabilized by intramolecular hydrogen bonding (O–H···N), as shown in crystallographic studies of related compounds .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile discrepancies?

  • Methodological Answer : Solubility varies with solvent polarity. Experimental validation in DMSO (35 mg/mL) vs. water (<0.1 mg/mL) aligns with logP values (~2.5, calculated via ChemDraw). Use Hansen solubility parameters (δD, δP, δH) to optimize solvent selection for assays .

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